TLC388 Exhibits 2.5-Fold Greater Topoisomerase I Inhibitory Potency vs. Topotecan in Direct DNA Relaxation Assays
In a direct head-to-head comparison using DNA relaxation assays, TLC388 demonstrated a 2.5-fold increase in Topo I inhibitory potency relative to the parent compound topotecan hydrochloride [1]. This enhancement is attributed to the lactone ring modification that stabilizes the active form of the molecule, thereby improving target engagement [1].
| Evidence Dimension | Topoisomerase I inhibitory potency (fold change vs. topotecan) |
|---|---|
| Target Compound Data | 2.5-fold greater potency than topotecan |
| Comparator Or Baseline | Topotecan (baseline, 1.0-fold) |
| Quantified Difference | +150% (2.5× vs. topotecan) |
| Conditions | DNA relaxation assay; in vitro |
Why This Matters
Higher Topo I inhibitory potency translates to increased DNA damage induction at equivalent concentrations, potentially reducing the required dose for efficacy in experimental models.
- [1] Yang LX, Tseng Y, Melillo G, et al. Abstract #1703: TLC388: A novel camptothecin derivative for improved cancer therapy. Cancer Res. 2009;69(9_Supplement):1703. View Source
